molecular formula LiAlH4<br>AlH4Li B105392 Lithium aluminium hydride CAS No. 16853-85-3

Lithium aluminium hydride

Cat. No. B105392
M. Wt: 38 g/mol
InChI Key: BJKLPLABXHXMIM-UHFFFAOYSA-N
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Patent
US05726172

Procedure details

The 2-isopropyl-3-carboethoxypyridine (400 mg, 2 mmol) in distilled THF (50 mL) under nitrogen was cooled to 0° C. and lithium aluminum hydride (1M in THF) (2.07 mL) was added dropwise. The reaction was stirred for 18 hours at room temperature then cooled to 0° C. and quenched with EtOAc (100 μL), then H2O (100 μL), then 15% NaOH (100 μL), followed by H2O (300 μL). The mixture was filtered and the solvent was removed under reduced pressure. Toluene was added and the solvent was removed under reduced pressure to give the desired 2-isopropyl-3-hydroxymethylpyridine.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:9]([C:10](OCC)=[O:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:1]([C:4]1[C:9]([CH2:10][OH:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)C1=NC=CC=C1C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.07 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with EtOAc (100 μL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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